molecular formula C19H20N4O B7478490 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone

2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone

Cat. No. B7478490
M. Wt: 320.4 g/mol
InChI Key: IDSKTNIXSMYPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone, also known as MTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTE belongs to the class of tetrazole-based compounds, which have been studied extensively for their pharmacological activities.

Mechanism of Action

The mechanism of action of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to activate the p38 MAPK pathway, which leads to the induction of apoptosis. In inflammation research, this compound has been shown to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting AChE activity.

Advantages and Limitations for Lab Experiments

2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, there are also limitations to the use of this compound in lab experiments. For example, the synthesis of this compound requires expertise in organic chemistry, which may limit its accessibility to researchers. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the research on 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone. One potential area of research is the development of this compound-based drugs for cancer and inflammation therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Another area of research is the investigation of this compound's neuroprotective effects in animal models of neurodegenerative diseases. Overall, the potential therapeutic properties of this compound make it a promising candidate for further research in various areas of pharmacology.

Synthesis Methods

The synthesis of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone involves a multi-step process that requires expertise in organic chemistry. The initial step involves the condensation of 2,4,5-trimethylphenylacetonitrile with sodium azide to form the corresponding tetrazole. The tetrazole is then reacted with 2-methylbenzoyl chloride to produce this compound. The purity of the compound can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been studied for its potential therapeutic properties in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models.

properties

IUPAC Name

2-[5-(2-methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-7-5-6-8-16(12)19-20-22-23(21-19)11-18(24)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSKTNIXSMYPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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